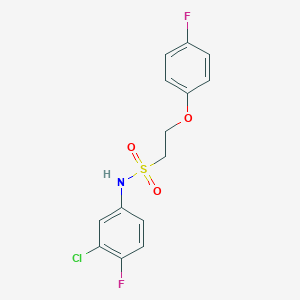

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the balance of salt and water in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve CFTR dysfunction.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activities Sulfonamides, including derivatives similar to N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide, are extensively studied for their synthesis and biological activities. These compounds have shown promise in various areas, such as acting as carbonic anhydrase inhibitors, with implications for anti-tumor activities and potential in addressing conditions related to enzyme dysregulation. For instance, studies on new sulfonamide derivatives have highlighted their cytotoxic activities against tumor cells and inhibition of human cytosolic isoforms, presenting a potential avenue for anticancer research (Gul et al., 2016).

Drug Development and Pharmacological Potential In drug development, sulfonamide derivatives are explored for their role as nonsteroidal progesterone receptor antagonists, offering a novel approach to treating various diseases, including uterine leiomyoma and breast cancer. The unique benzenesulfonanilide scaffold has been identified as a promising base for the development of selective progesterone receptor modulators, which are crucial for reproductive health and oncology (Yamada et al., 2016).

Material Science and Polymorphism The study of polymorphism, particularly in aromatic sulfonamides with fluorine groups, is significant for material science, offering insights into the structural and functional properties of these compounds. Polymorphism can affect the stability, solubility, and bioavailability of pharmaceuticals, making it a critical factor in drug formulation and development. Research in this area has revealed how fluorine substitutions impact the polymorphic behavior of aromatic sulfonamides, with potential applications in designing more effective pharmaceuticals (Terada et al., 2012).

Analytical and Environmental Studies Sulfonamides, due to their structural diversity, also play a role in analytical chemistry and environmental monitoring. Studies have focused on the detection and analysis of sulfonamide compounds in natural waters, highlighting the importance of these methods in tracking the environmental fate of pharmaceuticals and agrochemicals. This research is crucial for understanding the ecological impact of these substances and developing strategies for water treatment and pollution control (Zimmerman et al., 2002).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF2NO3S/c15-13-9-11(3-6-14(13)17)18-22(19,20)8-7-21-12-4-1-10(16)2-5-12/h1-6,9,18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUBIYINGYNETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCS(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)

![Methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2419430.png)

![3-(3-methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2419432.png)

![methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2419433.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)

![2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419438.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)